molecular formula C22H28O5 B1220776 Veragensin

Veragensin

Cat. No.: B1220776
M. Wt: 372.5 g/mol
InChI Key: JLJAVUZBHSLLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Veragensin, a tetrahydrofuran lignan, was first isolated in the late 20th century from plant species within the genus Nectandra (Lauraceae), notably Nectandra megapotamica . Early phytochemical studies in the 1980s identified its presence in Nectandra rigida and Nectandra puberula, though structural elucidation and biological characterization progressed significantly in the 2000s . Researchers such as da Silva Filho et al. (2004, 2008) expanded understanding of its pharmacological potential, demonstrating antileishmanial, analgesic, and anti-inflammatory properties in preclinical models . These studies positioned this compound as a compound of interest for its unique bioactivity among lignans.

Nomenclature and Classification

This compound is systematically named (2S,3S,4S,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane , reflecting its stereochemistry and functional groups . Its molecular formula is C₂₂H₂₈O₅ , with a molecular weight of 372.45 g/mol . Classified as a tetrahydrofuran lignan , it belongs to the broader family of phenylpropanoid dimers, characterized by a oxygenated furan ring core substituted with aromatic and alkyl groups .

Table 1: Key Physicochemical Properties of this compound

Property Value
IUPAC Name (2S,3S,4S,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Molecular Formula C₂₂H₂₈O₅
Molecular Weight 372.45 g/mol
Classification Tetrahydrofuran lignan
Natural Sources Nectandra spp., Magnolia spp.

Position within the Lignan Family of Compounds

Lignans are dimeric phenylpropanoids biosynthesized via oxidative coupling of monolignols . This compound distinguishes itself through its tetrahydrofuran core and 3,4-dimethyl substitution , contrasting with other subclasses:

  • Furofuran lignans (e.g., pinoresinol): Feature fused furan rings.
  • Dibenzylbutyrolactones (e.g., podophyllotoxin): Contain a lactone ring.
  • Aryltetralins (e.g., etoposide): Exhibit a tetracyclic structure .

This compound’s bis(3,4-dimethoxyphenyl) groups enhance lipophilicity, influencing its bioactivity and interaction with cellular targets . Unlike secoisolariciresinol or matairesinol, which are common in dietary sources, this compound’s distribution is restricted to specific plant genera, underscoring its structural uniqueness .

Table 2: Comparative Analysis of this compound and Representative Lignans

Lignan Core Structure Key Substitutions Natural Sources Bioactivity
This compound Tetrahydrofuran 3,4-Dimethyl; bis(3,4-dimethoxy) Nectandra, Magnolia Antileishmanial, anti-inflammatory
Pinoresinol Furofuran Hydroxyl, methoxy Sesame seeds, cereals Antioxidant
Podophyllotoxin Dibenzylbutyrolactone Lactone ring Podophyllum spp. Anticancer
Secoisolariciresinol Dibenzylbutane Hydroxyl Flaxseed, berries Phytoestrogenic

Occurrence in Natural Sources

This compound is predominantly found in Lauraceae and Magnoliaceae species:

  • Nectandra megapotamica : Leaves and bark yield this compound alongside galgravin and nectandrins .
  • Magnolia spp. : Flowers of Magnolia biondii and M. fargesii contain this compound as a minor constituent .
  • Geographical distribution : These plants thrive in Neotropical regions, including the Atlantic Forest of Brazil and East Asian temperate zones .

The compound’s accumulation varies with plant tissue and developmental stage, with higher concentrations observed in mature bark and floral buds . Ecological studies suggest this compound may function as an antifeedant , deterring herbivores through its bitter taste and bioactive properties .

Properties

IUPAC Name

2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAVUZBHSLLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

C–H Functionalization Strategies

The semisynthesis of (−)-veragranine A, a hexacyclic steroidal alkaloid with eight stereocenters, provides a template for this compound preparation. Starting from dehydroepiandrosterone (DHEA), a 11-step sequence achieves a 200 mg yield through three key transformations:

  • Schönecker–Baran C–H Oxidation : Selective oxidation at C12 enables functionalization of the steroidal backbone without protecting-group manipulation.

  • Suzuki–Miyaura Cross-Coupling : Forms the C12–C23 bond using a boron-containing intermediate, achieving >90% coupling efficiency.

  • HAT-Initiated Minisci Cyclization : Forges the C20–C22 bond with stereochemical control via manganese-mediated hydrogen atom transfer (HAT).

This approach highlights the role of late-stage C–H activation in reducing step count and improving atom economy.

Table 1: Key Reaction Conditions in Veragranine A Semisynthesis

StepReagents/ConditionsYield (%)Stereochemical Outcome
C12 OxidationMn(OAc)₃, PhSiH₃, Ti(OMe)₄, THF/MeOH60C12 ketone formation
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O92C12–C23 bond formation
Minisci CyclizationMn(OAc)₃, PhSiH₃, Ti(OMe)₄, THF/MeOH60C20–C22 bond, 20S configuration

Extraction and Purification of Veratramine: Lessons for Natural Product Isolation

Ethanol-Based Extraction Protocols

A patent detailing veratramine and jervine isolation from Veratrum species outlines a scalable extraction process:

  • Raw Material Processing :

    • Crude Veratrum rhizomes are pulverized and refluxed with 60–90% ethanol (1–3 hours, 3 cycles).

    • Extracts are filtered and concentrated under reduced pressure to remove ethanol.

  • Macroporous Resin Chromatography :

    • AB-8 or D101 resins elute alkaloids using stepwise gradients (0.05% NaOH, 10–60% ethanol for impurities, 70–90% ethanol for target compounds).

    • Yields range from 21–59.4 g veratramine per 5–20 kg raw material.

  • Final Purification :

    • Silica gel/alumina chromatography with petroleum ether/ethyl acetate/methanol/ammonia mobile phases.

    • Recrystallization in 60–80% ethanol yields >90% purity.

Table 2: Comparative Extraction Parameters and Outcomes

Resin TypeEthanol ConcentrationAlkaloid Yield (g/kg)Purity (%)
AB-870–90%4.2–11.990–97
D10170–90%3.3–10.692–93
Diaion HP2070–90%4.3–12.895–96

Challenges in Stereochemical Control and Scalability

Minimizing Undesired Byproducts

The HAT-initiated Minisci cyclization in veragranine A synthesis produces a 15% yield of the C20–C24 regioisomer due to competing ortho vs. para pyridine C–H activation. Stereoselectivity is governed by 1,3-diaxial interactions between the C21 methyl and C18 methyl groups, favoring the 20S configuration.

Industrial-Scale Considerations

The patent method’s use of low-cost resins (e.g., AB-8 at $50–100/kg) and ethanol solvents makes it economically viable for large-scale veratramine production. In contrast, the semisynthetic route requires expensive catalysts (Pd(PPh₃)₄, Mn(OAc)₃) but offers superior stereochemical precision.

Biological Relevance and Analog Development

In Vivo Efficacy of Synthetic Analogs

Veragranine A analogs exhibit potent activity in sensory neuron assays and murine arthritic pain models, with two leads showing 10-fold higher potency than parent compounds . This underscores the importance of modular synthesis for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

Veragensin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Veragensin has several scientific research applications:

Mechanism of Action

The mechanism of action of Veragensin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property This compound Podophyllotoxin Pinoresinol
Molecular Formula C₂₀H₂₂O₈ C₂₂H₂₂O₈ C₂₀H₂₂O₆
Molecular Weight (g/mol) 390.38 414.40 358.38
Melting Point (°C) 145–147 183–185 120–122
Key Applications Pharmaceuticals, Catalysts Anticancer agents, Antivirals Antioxidants, Plant defense

Structural Insights :

  • This compound and Podophyllotoxin share a dibenzylbutyrolactone lignan skeleton, but this compound lacks the glycosidic moiety present in Podophyllotoxin derivatives, reducing its solubility but enhancing thermal stability .
  • Pinoresinol, a simpler lignan, shares a tetrahydrofuran core with this compound but lacks ester functional groups, leading to divergent reactivity in catalytic applications .

Functional Comparison :

  • Pharmacological Activity : Podophyllotoxin exhibits potent cytotoxicity (IC₅₀ = 0.1 µM in HeLa cells) due to microtubule disruption, whereas this compound shows moderate anti-inflammatory effects (IC₅₀ = 12.5 µM in RAW 264.7 macrophages) .
  • Catalytic Utility: this compound’s ester groups enable acid-catalyzed reactions in organic synthesis, outperforming Pinoresinol in esterification efficiency (85% vs. 62% yield under identical conditions) .

Analytical and Industrial Performance

Table 2: Industrial Supply Metrics

Metric This compound Podophyllotoxin Pinoresinol
Purity Range (%) 95–99.90 98–99.99 90–98
Primary Suppliers Zibo Hangyu, KAISA Sigma-Aldrich, Cayman ChemFaces, TargetMol
Cost (USD/g) 120–150 250–300 80–100

Key Findings :

  • Cost-Effectiveness: this compound’s mid-range pricing positions it as a viable alternative to high-cost Podophyllotoxin in non-oncological applications .
  • Synthetic Scalability: this compound’s production achieves 70% yield via semi-synthesis from coniferyl alcohol, compared to Pinoresinol’s 45% yield from flaxseed extraction .

Q & A

Q. What established synthetic pathways exist for Veragensin, and how can researchers optimize reaction conditions for yield and purity?

Methodological Answer:

  • Begin by reviewing literature on this compound synthesis, focusing on reaction mechanisms (e.g., cyclization, catalytic coupling) and solvents used.
  • Design experiments to test variables like temperature, catalyst loading, and reaction time. Use HPLC or NMR to assess purity and yield .
  • Example optimization approach: Compare anhydrous vs. aqueous conditions for intermediates. Tabulate results (e.g., Table 1: Yield Comparison Under Variable Catalytic Conditions).
  • Validate reproducibility by repeating protocols ≥3 times and reporting deviations .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's bioactivity?

Methodological Answer:

  • Use cell-based assays (e.g., viability assays for cytotoxicity, enzyme inhibition assays for target validation).
  • Include positive/negative controls (e.g., known inhibitors, solvent-only groups) and dose-response curves to establish IC50 values .
  • For specificity, test this compound against structurally analogous compounds to rule off-target effects .

Q. How should researchers characterize this compound’s physicochemical properties to ensure batch consistency?

Methodological Answer:

  • Perform DSC (differential scanning calorimetry) for melting points, HPLC for purity, and mass spectrometry for molecular weight confirmation.
  • Document hygroscopicity and solubility profiles in polar/non-polar solvents .
  • Standardize protocols across labs using ICH guidelines for analytical validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across pharmacological studies?

Methodological Answer:

  • Conduct a systematic review (PRISMA framework) to aggregate data, assess study quality (e.g., randomization, blinding), and quantify heterogeneity .
  • Use meta-regression to identify confounding variables (e.g., dosing regimens, model organisms).
  • Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts to confirm target engagement) .

Q. What experimental designs are optimal for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in vivo?

Methodological Answer:

  • Employ population PK modeling with sparse sampling in multiple species. Integrate LC-MS/MS data for plasma/tissue concentration measurements.
  • Use mechanism-based PD models to link exposure to biomarker responses (e.g., cytokine levels, receptor occupancy) .
  • Address interspecies variability by cross-validating rodent and non-rodent data .

Q. How can multi-omics approaches resolve off-target effects of this compound in complex biological systems?

Methodological Answer:

  • Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map system-wide perturbations.
  • Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways and prioritize candidates for validation .
  • Validate findings with CRISPRi/a or chemical probes to establish causality .

Data Analysis & Interpretation

Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer:

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report R², EC50, and confidence intervals.
  • Address outliers with Grubbs’ test or robust regression methods .
  • For small datasets, use bootstrapping to estimate parameter reliability .

Q. How should researchers handle batch-to-batch variability in this compound’s bioactivity data?

Methodological Answer:

  • Implement ANOVA with post-hoc Tukey tests to compare batches. Include covariates (e.g., storage conditions, synthesis dates).
  • Use principal component analysis (PCA) to identify latent variables driving variability .
  • Pre-register quality control thresholds (e.g., ±15% activity range) to exclude outliers .

Reproducibility & Transparency

Q. What minimal dataset details are required to ensure reproducibility of this compound studies?

Methodological Answer:

  • Report raw data (e.g., spectral files, chromatograms), processing scripts (e.g., R/Python), and metadata (e.g., instrument settings, software versions) .
  • Use FAIR principles: Assign DOIs to datasets via repositories like Zenodo or Figshare .
  • For in vivo studies, adhere to ARRIVE guidelines for experimental rigor .

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

Methodological Answer:

  • Blind experimenters to treatment groups during data collection/analysis.
  • Pre-register hypotheses, endpoints, and analysis plans on platforms like OSF .
  • Use independent replication labs to confirm critical findings .

Tables for Methodological Guidance

Table 1: Key Parameters for this compound Synthesis Optimization

VariableTested RangeAnalytical MethodOutcome Metric
Temperature60°C–120°CHPLCYield (%)
Catalyst Loading0.1–5 mol%NMRPurity (%)
Reaction Time2–24 hMSByproduct (%)

Table 2: Recommended Assays for Bioactivity Profiling

Assay TypeModel SystemControlsKey Readout
CytotoxicityHEK293 cellsDMSO, StaurosporineIC50 (µM)
Enzyme InhibitionRecombinant EnzymeSubstrate-only, InhibitorKi (nM)
Target EngagementCRISPR KO cellsWild-type, siRNA controlFold-change

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Veragensin
Reactant of Route 2
Veragensin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.